3-(benzenesulfonyl)-3-(4-methoxyphenyl)-1-phenylpropan-1-one
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Overview
Description
3-(benzenesulfonyl)-3-(4-methoxyphenyl)-1-phenylpropan-1-one is an organic compound that belongs to the class of sulfonyl ketones These compounds are characterized by the presence of a sulfonyl group (SO2) attached to a carbonyl group (C=O)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-3-(4-methoxyphenyl)-1-phenylpropan-1-one typically involves the following steps:
Starting Materials: Benzene sulfonyl chloride, 4-methoxybenzaldehyde, and phenylacetone.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The benzene sulfonyl chloride is reacted with 4-methoxybenzaldehyde to form an intermediate, which is then reacted with phenylacetone under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-3-(4-methoxyphenyl)-1-phenylpropan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The sulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfonic acids or sulfone derivatives.
Reduction: Alcohols or hydroxy derivatives.
Substitution: Various substituted sulfonyl compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-3-(4-methoxyphenyl)-1-phenylpropan-1-one would depend on its specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors to exert its effects. The sulfonyl group can act as an electrophile, facilitating interactions with nucleophilic sites on biological molecules.
Comparison with Similar Compounds
Similar Compounds
3-(Benzenesulfonyl)-1-phenyl-1-propanone: Lacks the methoxy group, which may affect its reactivity and applications.
3-(Benzenesulfonyl)-3-(4-hydroxyphenyl)-1-phenyl-1-propanone: Contains a hydroxy group instead of a methoxy group, which can influence its chemical properties and biological activity.
Uniqueness
The presence of the methoxy group in 3-(benzenesulfonyl)-3-(4-methoxyphenyl)-1-phenylpropan-1-one can enhance its solubility and potentially alter its reactivity compared to similar compounds. This unique structural feature may also impact its interactions with biological targets, making it a compound of interest for further research.
Properties
Molecular Formula |
C22H20O4S |
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Molecular Weight |
380.5 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-3-(4-methoxyphenyl)-1-phenylpropan-1-one |
InChI |
InChI=1S/C22H20O4S/c1-26-19-14-12-18(13-15-19)22(16-21(23)17-8-4-2-5-9-17)27(24,25)20-10-6-3-7-11-20/h2-15,22H,16H2,1H3 |
InChI Key |
UKAUPWVVVABNBV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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